1-Methoxy-4-nitro-2-propoxybenzene
Description
Properties
IUPAC Name |
1-methoxy-4-nitro-2-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVKWDXNFSAJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36160-53-9 | |
| Record name | 1-Methoxy-4-nitro-2-propoxybenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP9DY74SHJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Calculated based on molecular formula. *Direct evidence for the target compound is absent; properties inferred from analogs.
Preparation Methods
Sequential Alkylation-Nitration Approach
This two-step method involves introducing methoxy and propoxy groups followed by nitration.
Step 1: Synthesis of 1-Methoxy-2-propoxybenzene
Starting Material : Resorcinol (1,3-dihydroxybenzene) or catechol (1,2-dihydroxybenzene).
Procedure :
-
Methylation :
-
Propylation :
Key Reaction :
Step 2: Nitration of 1-Methoxy-2-propoxybenzene
Conditions :
-
Use a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to direct nitro group placement para to the methoxy group.
Mechanistic Insight :
The methoxy group’s strong electron-donating effect dominates directing, favoring nitration at position 4. Propoxy’s weaker activation minimizes competing ortho nitration.
Direct Functionalization of Nitrophenol Derivatives
An alternative route starts with pre-nitrated intermediates to bypass regioselectivity challenges.
Step 1: Synthesis of 2-Methoxy-4-nitrophenol
Procedure :
Step 2: Propylation of 2-Methoxy-4-nitrophenol
Conditions :
Optimization Note :
Using 1-iodopropane instead of chloride analogs improves reactivity due to better leaving-group ability, though costs increase.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Alkylation-Nitration | High regioselectivity in nitration | Multi-step, purification needed | 60–75% |
| Nitrophenol Alkylation | Fewer steps | Lower yields due to steric hindrance | 50–55% |
Critical Reaction Parameters
Solvent and Base Selection
Temperature Control
Catalysts and Additives
-
KI or NaI (10–50 mol%) accelerates reactions with chloroalkylating agents via the Finkelstein mechanism.
Scalability and Industrial Feasibility
-
The alkylation-nitration route is scalable but requires rigorous temperature control during nitration to avoid exothermic side reactions.
-
Cost Drivers :
Emerging Methodologies
Q & A
Basic: What are the optimal synthetic routes for preparing 1-Methoxy-4-nitro-2-propoxybenzene, and what experimental conditions are critical for high yield?
Methodological Answer:
The synthesis of this compound involves multi-step functionalization of the benzene ring. A common approach includes:
- Nitration : Introduce the nitro group at the para position using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
- Alkoxylation : Propoxy group installation via nucleophilic aromatic substitution (SNAr) with propyl bromide in the presence of a base (e.g., K₂CO₃) at reflux in a polar aprotic solvent like DMF .
- Methylation : Methoxy group addition via O-methylation using methyl iodide and a base (e.g., NaH) in anhydrous THF .
Critical Conditions : Monitor reaction progress with TLC/HPLC, optimize stoichiometry to prevent side reactions (e.g., di-substitution), and purify intermediates via column chromatography.
Advanced: How can computational modeling predict the reactivity and regioselectivity of this compound in further functionalization?
Methodological Answer:
Density Functional Theory (DFT) calculations and molecular docking studies can predict:
- Electrophilic Aromatic Substitution (EAS) Sites : Calculate Fukui indices to identify electron-rich regions (e.g., ortho/para to methoxy or nitro groups) .
- Steric Effects : Molecular dynamics simulations assess steric hindrance from the propoxy group, influencing reaction pathways.
- Reactivity Databases : Tools like PISTACHIO and REAXYS provide comparative data on similar nitroaromatic compounds to guide experimental design .
Validation : Cross-check predictions with experimental spectroscopic data (e.g., NOESY for spatial proximity) .
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy δ ~3.8 ppm; nitro deshields adjacent protons).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal XRD provides bond lengths/angles and confirms regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Advanced: How should researchers resolve contradictions in reported spectroscopic data for nitroaromatic compounds like this compound?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or tautomerism. Strategies include:
- Standardized Protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR .
- Cross-Validation : Compare XRD data with computational models (DFT-optimized geometries) to verify assignments .
- Meta-Analysis : Aggregate data from semantic searches in chemical databases (e.g., PubChem, Reaxys) to identify consensus values .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation; install emergency showers/eye wash stations .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies mitigate thermal instability or hazardous decomposition of this compound under reaction conditions?
Methodological Answer:
- Thermal Stability Screening : Perform DSC/TGA to identify decomposition thresholds (>200°C in some nitroaromatics) .
- Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidative side reactions.
- Additive Stabilizers : Introduce radical scavengers (e.g., BHT) or pH buffers to suppress autocatalytic decomposition .
Advanced: How can researchers leverage this compound as a precursor in medicinal chemistry or materials science?
Methodological Answer:
- Pharmaceutical Intermediates : Functionalize the nitro group to amines (via reduction) for bioactive molecule synthesis (e.g., antimicrobial agents) .
- Polymer Chemistry : Incorporate into epoxy resins or dendrimers for enhanced thermal stability .
- Photocatalysis : Explore nitro-to-amine conversion under visible light using 4CzIPN as a photocatalyst .
Advanced: What are the ecological implications of this compound, and how can its environmental persistence be assessed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
